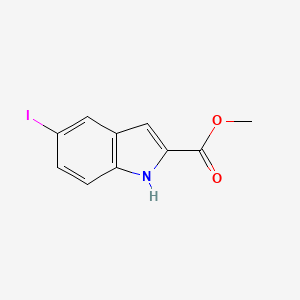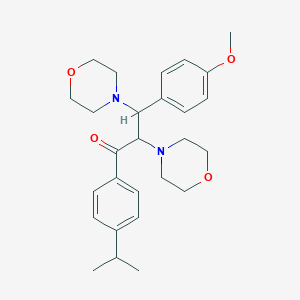
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is an organosulfur compound with the molecular formula C8H8FIOS. It is characterized by the presence of a fluorine, iodine, and methoxy group attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method allows for the efficient formation of carbon-carbon bonds, facilitating the synthesis of complex aromatic compounds.
Industrial Production Methods
Industrial production of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The sulfur atom in the methylsulfane group can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide or potassium fluoride in polar solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Compounds with different substituents replacing the iodine atom.
Oxidation Products: Sulfoxides and sulfones derived from the oxidation of the methylsulfane group.
Coupling Products: Complex aromatic compounds formed through further coupling reactions.
Applications De Recherche Scientifique
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The fluorine, iodine, and methoxy groups can participate in various chemical interactions, while the methylsulfane group can undergo oxidation or reduction, affecting the compound’s reactivity and biological activity. The specific pathways and molecular targets depend on the context of its application, such as in chemical synthesis or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane: Similar structure but lacks the iodine atom.
(2-Fluoro-3-iodo-5-methoxyphenyl)(methyl)sulfane: Similar structure with different positions of the substituents.
(2-Fluoro-5-iodo-3-(methoxymethyl)phenyl)(methyl)sulfane: Similar structure with an additional methoxymethyl group.
Uniqueness
(2-Fluoro-5-iodo-3-methoxyphenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both fluorine and iodine atoms on the phenyl ring, along with the methoxy and methylsulfane groups, makes it a versatile compound for various chemical reactions and applications.
Propriétés
Formule moléculaire |
C8H8FIOS |
|---|---|
Poids moléculaire |
298.12 g/mol |
Nom IUPAC |
2-fluoro-5-iodo-1-methoxy-3-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8FIOS/c1-11-6-3-5(10)4-7(12-2)8(6)9/h3-4H,1-2H3 |
Clé InChI |
BXQGWTBAYXMZRM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC(=C1)I)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![3-[2-(6-Aminopurin-9-yl)ethoxy]propane-1,2-diol](/img/structure/B14018573.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)





![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)



![3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride](/img/structure/B14018646.png)
![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
